molecular formula C17H18N6O3S B3004505 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide CAS No. 729567-11-7

2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B3004505
CAS No.: 729567-11-7
M. Wt: 386.43
InChI Key: PJCNUXJFORQIIE-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole acetamide class, characterized by a triazole core substituted with a pyridin-3-yl group at position 5 and a sulfanyl-linked acetamide moiety bearing a 3,4-dimethoxyphenyl group. Its structural uniqueness lies in the combination of a pyridine ring (electron-deficient heterocycle) and methoxy-substituted aryl groups, which may enhance bioactivity through improved solubility and target binding .

Properties

IUPAC Name

2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O3S/c1-25-13-6-5-12(8-14(13)26-2)20-15(24)10-27-17-22-21-16(23(17)18)11-4-3-7-19-9-11/h3-9H,10,18H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCNUXJFORQIIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CN=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide is a novel triazole derivative that has garnered attention for its potential biological activities. The triazole scaffold is known for its versatility in medicinal chemistry, exhibiting a wide range of pharmacological effects including antifungal, antibacterial, anticancer, and anti-inflammatory properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C15H16N6OS\text{C}_{15}\text{H}_{16}\text{N}_{6}\text{OS}

Biological Activity Overview

The biological activity of this compound is primarily attributed to its triazole moiety and the presence of the pyridine and methoxy groups. Research indicates that compounds with similar structures often exhibit significant biological activities.

Antifungal Activity

  • Mechanism of Action : Triazole derivatives typically inhibit the enzyme lanosterol 14α-demethylase, crucial for ergosterol biosynthesis in fungi.
  • Efficacy : In studies, related triazole compounds have shown promising antifungal activity against various strains of Candida and Aspergillus, often outperforming traditional antifungal agents like fluconazole with minimum inhibitory concentrations (MIC) below 25 µg/mL .

Antibacterial Activity

  • Broad Spectrum : The compound has been evaluated against several Gram-positive and Gram-negative bacteria. Similar triazoles have demonstrated MIC values ranging from 0.125 to 8 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli.
  • Inhibition Mechanism : The antibacterial activity is believed to stem from interference with bacterial cell wall synthesis and disruption of DNA replication processes .

Anticancer Potential

  • Cell Line Studies : Preliminary studies have indicated that triazole derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism often involves the inhibition of key signaling pathways that regulate cell proliferation and survival.
  • Comparative Efficacy : Compounds structurally similar to the target compound have shown IC50 values in the micromolar range against various cancer cell lines, suggesting a potential for development into therapeutic agents .

Case Studies

Several studies have documented the biological activities of triazole derivatives:

  • Study on Antifungal Activity :
    • Researchers synthesized a series of pyridine-substituted triazoles and tested them against clinical isolates of Candida. The most active compounds showed MIC values significantly lower than those of standard treatments .
  • Antibacterial Testing :
    • A recent study evaluated a library of triazole compounds against resistant bacterial strains. The results indicated that certain derivatives exhibited up to 16 times more potency than conventional antibiotics like ampicillin .
  • Anticancer Research :
    • In vitro studies on triazole derivatives indicated their ability to inhibit tumor growth in xenograft models, showcasing their potential as anticancer agents through mechanisms involving apoptosis induction and cell cycle arrest .

Data Tables

Activity TypeTarget Organisms/CellsMIC/IC50 ValuesReferences
AntifungalCandida albicans, Aspergillus≤ 25 µg/mL ,
AntibacterialStaphylococcus aureus, E. coli0.125–8 µg/mL ,
AnticancerMCF-7, HeLaIC50 in micromolar range ,

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of this compound is in medicinal chemistry. The triazole ring is known for its biological activity, particularly in the development of antifungal and antibacterial agents. The presence of the pyridine and sulfanyl groups enhances its interaction with biological targets.

Case Study: Antifungal Activity
Research has shown that derivatives of triazole compounds exhibit significant antifungal properties. A study conducted on similar triazole derivatives indicated that they inhibit the growth of various fungal strains by disrupting cell membrane integrity and function .

Agricultural Chemistry

The compound has potential applications in agricultural chemistry as a fungicide or pesticide. Triazole derivatives are widely used in crop protection due to their efficacy against fungal pathogens.

Data Table: Efficacy Against Fungal Pathogens

PathogenInhibition Percentage (%)Reference
Fusarium oxysporum85
Botrytis cinerea78
Alternaria solani90

Coordination Chemistry

The ability of this compound to form metal complexes makes it valuable in coordination chemistry. Transition metal complexes with triazole ligands have been studied for their catalytic properties and stability.

Case Study: Synthesis of Metal Complexes
A study explored the synthesis of transition metal complexes using triazole derivatives. The resulting complexes exhibited enhanced catalytic activity in organic reactions, demonstrating the compound's versatility in coordination chemistry .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Triazoles are known to interact with various enzymes, making them suitable candidates for drug design.

Mechanism of Action
The mechanism involves binding to the active site of enzymes, thereby inhibiting their function. This property is particularly useful in developing inhibitors for enzymes involved in disease pathways.

Anticancer Properties

Emerging research suggests that triazole derivatives may possess anticancer properties by inducing apoptosis in cancer cells. Studies have indicated that such compounds can disrupt cancer cell proliferation pathways.

Data Table: Anticancer Activity

Cell LineIC50 (µM)Reference
HeLa15
MCF-720
A54910

Comparison with Similar Compounds

Key Observations :

  • Amino vs. Alkyl/Aryl Substitutions: The 4-amino group in the target compound and AM31 enhances hydrogen-bonding capacity, critical for enzyme inhibition (e.g., reverse transcriptase in AM31) . In contrast, alkyl/aryl substitutions (e.g., 4-ethyl or 4-(4-methylphenyl)) in favor hydrophobic interactions, improving antimicrobial activity.
  • Pyridine Position: Pyridin-3-yl (target compound) vs.

Aryl Substituent Effects on Bioactivity

Table 2: Aryl Group Modifications and Activity Trends

Compound Aryl Substituent Activity Highlights
Target Compound 3,4-dimethoxyphenyl Methoxy groups enhance solubility and membrane permeability; inferred anti-inflammatory potential
N-(4-chloro-2-methylphenyl) analog (CAS 578736-90-0) 4-chloro-2-methylphenyl Chlorine increases lipophilicity, likely improving CNS penetration
N-(3,5-dimethoxyphenyl) derivatives (KA3, KA7) 3,5-dimethoxyphenyl Strong antioxidant activity (IC50: 28–35 µM in H2O2 scavenging assays)
2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-acetamide Furan-2-yl (instead of pyridine) Anti-exudative activity (68% inhibition vs. diclofenac’s 72% at 10 mg/kg)

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : Methoxy groups (electron-donating) in the target compound and KA3/KA7 improve radical scavenging , while nitro or chloro substituents (e.g., AM31, ) enhance enzyme inhibition via electrophilic interactions.

Pharmacological Benchmarking

  • Reverse Transcriptase Inhibition : AM31 (KI = 12 nM) outperforms nevirapine (KI = 40 nM), highlighting the impact of a 2-hydroxyphenyl and nitro group . The target compound lacks these groups, suggesting weaker RT inhibition.
  • Antimicrobial Activity : N-(3,5-dimethoxyphenyl) derivatives () show MIC values comparable to first-line antibiotics (e.g., 8 µg/mL against S. aureus), whereas the target compound’s 3,4-dimethoxy configuration may optimize broad-spectrum activity.
  • Anti-Exudative Activity : Furan-containing analogs () achieve ~68% efficacy at 10 mg/kg, close to diclofenac (72%). The target compound’s pyridine-methoxy combination may offer similar or improved performance, though experimental validation is needed.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide?

The synthesis typically involves a multi-step approach:

  • Step 1 : Alkylation of 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol with N-(3,4-dimethoxyphenyl)-α-chloroacetamide in the presence of KOH or NaOH in methanol .
  • Step 2 : Optional modification of the triazole ring via Paal-Knorr condensation to introduce pyrolium fragments, enhancing solubility or bioactivity .
  • Key Conditions : Room temperature, alkaline medium (pH ~12), and dropwise addition of alkylating agents to minimize side reactions. Yield optimization requires precise stoichiometric control of the thiol and chloroacetamide (1:1 molar ratio) .

Q. How is the structural integrity of this compound validated after synthesis?

Structural characterization employs:

  • 1H-NMR/13C-NMR : To confirm the presence of the pyridinyl proton environment (δ 8.5–9.0 ppm) and the dimethoxyphenyl group (δ 3.8–4.0 ppm for OCH3) .
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch of acetamide) and ~3350 cm⁻¹ (N-H stretch of triazole amino group) .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (e.g., C: ~55%, H: ~4.5%, N: ~18%) .

Q. What in vivo models are used to evaluate the anti-exudative activity of this compound?

  • Experimental Design :
    • Model : Carrageenan-induced paw edema in white rats (dose: 10 mg/kg, intraperitoneal) .
    • Control : Diclofenac sodium (8 mg/kg) as a reference anti-inflammatory agent.
    • Metrics : Reduction in edema volume (%) at 3–6 hours post-administration.
  • Results : In Tab. 3 of , derivatives of this scaffold showed 40–60% inhibition, comparable to diclofenac (55–65%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of anti-exudative activity?

  • Substituent Variation :
    • Triazole Ring : Replacement of pyridin-3-yl with furan-2-yl () reduced activity by ~15%, indicating pyridinyl’s critical role in binding .
    • Acetamide Group : N-(3,4-dimethoxyphenyl) enhances lipophilicity, improving membrane permeability compared to unsubstituted phenyl .
  • Methodology : Synthesize analogs with systematic substitutions (e.g., halogens, alkyl chains) and test in parallel using standardized edema models .

Q. What computational strategies are used to predict receptor binding or mechanistic pathways?

  • Molecular Docking :
    • Targets : Cyclooxygenase-2 (COX-2) or chemokine receptors (e.g., CXCR4) based on structural homology with known ligands .
    • Software : AutoDock Vina or Schrödinger Suite for binding affinity calculations.
  • Pharmacophore Modeling : Triazole sulfur and pyridinyl nitrogen are identified as critical pharmacophoric elements for hydrogen bonding and π-π stacking .

Q. How can synthetic byproducts be minimized during alkylation steps?

  • Optimization Strategies :
    • Solvent Choice : Methanol or ethanol reduces thiol oxidation compared to DMF .
    • Temperature Control : Maintaining ≤25°C prevents thiourea byproduct formation.
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the target compound with >95% purity .

Q. What analytical techniques are used to assess compound stability under physiological conditions?

  • HPLC-MS : Monitors degradation in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) over 24 hours.
  • Accelerated Stability Testing : Exposure to 40°C/75% RH for 4 weeks to predict shelf-life .

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